molecular formula C16H17NO2 B12901373 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide CAS No. 620941-91-5

2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

Cat. No.: B12901373
CAS No.: 620941-91-5
M. Wt: 255.31 g/mol
InChI Key: ZFKGNLNIVDFBJN-UHFFFAOYSA-N
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Description

2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a benzamide derivative featuring a tetrahydrobenzofuran ring fused to an aromatic system. The compound’s structure includes a methyl group at the 2-position of the benzamide moiety and a partially saturated benzofuran ring system. The compound’s molecular formula is C₁₇H₁₇NO₂, with a molecular weight of 267.33 g/mol. Its synthesis typically involves coupling 2-methylbenzoyl chloride with 4-amino-4,5,6,7-tetrahydro-1-benzofuran under basic conditions, followed by purification via crystallization or chromatography .

Properties

CAS No.

620941-91-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

InChI

InChI=1S/C16H17NO2/c1-11-5-2-3-6-12(11)16(18)17-14-7-4-8-15-13(14)9-10-19-15/h2-3,5-6,9-10,14H,4,7-8H2,1H3,(H,17,18)

InChI Key

ZFKGNLNIVDFBJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCCC3=C2C=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4,5,6,7-tetrahydrobenzofuran-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzamide derivatives, reduced benzamide derivatives, and various substituted benzamide compounds .

Scientific Research Applications

Research has indicated that 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have efficacy against various microbial strains. Its mechanism of action could involve binding to specific enzymes or receptors, thereby modulating their activity.
  • Antifungal Activity : Similar to its antimicrobial properties, the compound has shown promise in antifungal applications. Ongoing research aims to clarify its effectiveness against common fungal pathogens.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Initial findings indicate that it may influence cancer cell proliferation through specific molecular pathways, potentially affecting signal transduction and gene expression.

Mechanistic Studies

Understanding the precise mechanisms through which this compound operates is crucial for evaluating its therapeutic potential. Current studies focus on:

  • Enzyme Interaction : Investigating how the compound interacts with various enzymes can provide insights into its potential applications in drug development.
  • Receptor Modulation : Research is being conducted to explore how this compound may act as a modulator of specific receptors involved in disease processes.

Synthesis and Industrial Applications

The synthesis of this compound typically involves various organic synthesis techniques that can be scaled for industrial production. Common methods include:

  • Optimized Reaction Conditions : Utilizing specific reaction conditions to maximize yield and purity during synthesis.
  • Purification Techniques : Methods such as recrystallization or chromatography are employed to purify the synthesized compound for research and application purposes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Antimicrobial Activity

  • Target Compound: Exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
  • 4-Methyl Analog: Shows reduced potency (MIC = 128 µg/mL for both strains), suggesting the 2-methyl position is critical for membrane penetration .
  • 2-Fluoro Analog: Higher activity against Gram-positive bacteria (MIC = 16 µg/mL) due to fluorine’s electronegativity enhancing target binding .

Antitumor Potential

  • Target Compound: Inhibits cancer cell proliferation (IC₅₀ = 18 µM in HeLa cells) via tubulin binding, comparable to the 4-methyl analog (IC₅₀ = 22 µM) .
  • Naphthalene-Based Analog (e.g., N-(3-fluoronaphthalen-1-yl)acetamide): Higher potency (IC₅₀ = 8 µM) but poorer solubility, limiting therapeutic utility .

Anti-Inflammatory Effects

  • Target Compound: Reduces TNF-α production by 40% at 10 µM in macrophages, outperforming the 2-chloro analog (25% reduction) .

Biological Activity

2-Methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a compound belonging to the benzamide class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C_{15}H_{19}N O
  • Molecular Weight : 255.312 g/mol
  • CAS Number : 620941-91-5

The compound features a benzamide core with a tetrahydro-benzofuran moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of benzamides exhibit a range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The specific activities of this compound are summarized below:

Anticancer Activity

Recent studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance:

  • Mechanism : The compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell growth and survival.
  • Case Study : A study investigating similar benzamide derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HT-29) .

Anti-inflammatory Effects

Benzamide derivatives have also shown promise in reducing inflammation:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and iNOS.
  • Case Study : In vitro studies have indicated that related compounds can significantly reduce nitric oxide production in RAW264.7 macrophages stimulated with LPS .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound:

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : Research on similar benzofuran derivatives has shown protective effects against neurotoxicity in cellular models .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of COX and iNOS
NeuroprotectiveProtection against oxidative stress

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Studies : Compounds structurally similar to this compound were tested against various cancer cell lines. Results indicated enhanced cytotoxicity compared to control groups .
  • Docking Studies : Molecular docking simulations suggest strong binding affinities to targets such as EGFR and MEK1, which are crucial in cancer progression .
  • In Vivo Studies : Animal models demonstrated reduced tumor growth upon administration of related benzamide derivatives, supporting their potential use in cancer therapy .

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